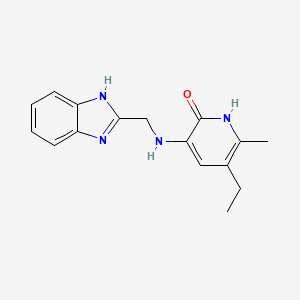
3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the benzimidazolylmethyl group.
Coupling with Pyridinone: The alkylated benzimidazole is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced pyridinone derivatives.
Substitution Products: Substituted benzimidazolylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair .
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation .
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with DNA and enzymes. The benzimidazole moiety intercalates into the DNA, disrupting its structure and function . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-benzimidazolyl)ethanol and 2-(2-benzimidazolyl)acetic acid share structural similarities with 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one.
Pyridinone Derivatives: Compounds such as 5-ethyl-6-methyl-2-pyridinone and 5-ethyl-6-methyl-3-pyridinone are structurally related.
Uniqueness
The uniqueness of 3-((2-Benzimidazolylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one lies in its combined benzimidazole and pyridinone structures, which confer unique chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
135525-67-6 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N4O/c1-3-11-8-14(16(21)18-10(11)2)17-9-15-19-12-6-4-5-7-13(12)20-15/h4-8,17H,3,9H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
LLLZHKVKPADXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















